3-bromo-5-chloro-1H-pyrazole
Description
Properties
IUPAC Name |
3-bromo-5-chloro-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRGYFXCFOOSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015779-45-9 | |
| Record name | 3-bromo-5-chloro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-chloropyridinium chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Synthesis
Intermediate for Insecticides
One of the primary applications of 3-bromo-5-chloro-1H-pyrazole is its role as an intermediate in the synthesis of chlorantraniliprole, a novel insecticide with high efficiency against lepidopteran pests. This compound acts as a ryanodine receptor modulator, causing the release of calcium ions in insects, leading to their death. The synthesis involves several steps where this compound is reacted with other reagents to produce the final insecticide product .
Synthesis Pathway
The general synthetic pathway for chlorantraniliprole from this compound includes:
- Step 1: Reaction with a chloropyridine derivative.
- Step 2: Formation of the key intermediate through cyclization and halogenation reactions.
- Step 3: Finalization through esterification or similar reactions to yield chlorantraniliprole.
Pharmaceutical Applications
Potential Drug Development
Research indicates that compounds containing the pyrazole ring have potential therapeutic applications, including anti-inflammatory and analgesic properties. The unique substitution patterns on the pyrazole ring can enhance biological activity and selectivity for specific targets in drug development .
Case Study: Anti-Cancer Activity
A study explored the synthesis of various pyrazole derivatives, including those derived from this compound, which exhibited promising anti-cancer activity in vitro. The mechanism involves inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest .
Agricultural Chemistry
Pesticide Development
this compound is utilized in developing new pesticide formulations. Its ability to modify biological pathways in pests makes it an attractive candidate for creating more effective pest control agents. The compound's environmental impact is also a focus of research, aiming to develop safer alternatives to existing pesticides .
Data Table: Applications Overview
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for chlorantraniliprole | Acts on ryanodine receptors; effective against lepidopteran pests |
| Pharmaceutical Research | Potential anti-cancer agent | Induces apoptosis in cancer cells; promising therapeutic candidates |
| Agricultural Chemistry | Development of new pesticides | Enhances efficacy; focus on environmental safety |
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table highlights key structural analogs of 3-bromo-5-chloro-1H-pyrazole and their properties:
Key Observations:
- Substituent Effects on Reactivity :
- The presence of a carboxylic acid group (e.g., in 500011-86-9) enhances solubility in polar solvents and enables conjugation with amines or alcohols, making it suitable for amide bond formation in insecticides .
- Nitro groups (e.g., in 5-bromo-3-nitro-1H-pyrazole) increase electrophilicity, facilitating reduction reactions to amines .
This compound:
- Bromination/Chlorination : Halogenation of pyrazole precursors using reagents like POBr₃ or N-bromosuccinimide (NBS) .
- Cyclization : Condensation reactions of hydrazines with β-diketones or α,β-unsaturated carbonyls.
Comparison with Key Analogs:
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (BCPA): Synthesized via hydrazinolysis, cyclization, bromination, and oxidation starting from 2,3-dichloropyridine. Total yield: 41.87%, purity: 98.5% . Critical intermediate for chlorantraniliprole, a diamide insecticide targeting ryanodine receptors .
Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate :
3-Bromo-5-methyl-1H-pyrazole :
- Commercial availability (CAS 5744-68-3) suggests scalable synthesis, likely via alkylation of bromopyrazole precursors .
Biological Activity
3-Bromo-5-chloro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and applications based on recent research findings.
This compound can be synthesized through various methods, including the reaction of hydrazine derivatives with appropriate carbonyl compounds. The presence of bromine and chlorine in its structure enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazoles have shown effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. In one study, this compound demonstrated notable inhibitory effects against these pathogens at concentrations as low as 40 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies revealed that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showcasing comparable efficacy to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer activities. A study highlighted its potential as a TRK inhibitor, with IC50 values in the low nanomolar range for inhibiting TRKA/B/C activity, indicating its promise in targeting cancer cell growth .
The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as tautomerism, which influences its reactivity. This structural flexibility allows it to participate in biochemical pathways relevant to disease modulation.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-5-chloro-1H-pyrazole, and how can reaction yields be optimized?
- Methodology : A two-step synthesis involves reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the trifluoromethyl group, followed by a reaction with formaldehyde under alkaline conditions to form derivatives like 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde. Key factors for optimization include temperature control (room temperature to reflux), stoichiometric ratios (e.g., 1:3 molar ratio of substrate to trifluoromethyl chloride), and monitoring via TLC .
- Yield Improvement : Use excess trifluoromethyl chloride to drive the reaction forward and employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
Q. How is this compound characterized structurally and spectroscopically?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.34–8.08 ppm, CF groups at δ 118.94 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 418.9782) .
- X-ray Crystallography : Determines dihedral angles between pyrazole and aromatic rings (e.g., 74.91° between pyrazole and chlorophenyl rings) and unit cell parameters (triclinic, P1 space group) .
Q. What purification strategies are effective for isolating this compound and its derivatives?
- Chromatography : Silica gel column chromatography with gradient elution (e.g., dichloromethane/methanol) is standard. TLC (R = 0.5 in ethyl acetate/hexane) monitors reaction progress .
- Crystallization : Slow evaporation of ethyl acetate solutions yields high-purity crystals for structural studies .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : Bromine at the 3-position acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions. Electronic effects from the chloro substituent at the 5-position moderate reactivity—electron-withdrawing groups slow oxidative addition but stabilize intermediates .
- Case Study : In synthesizing 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, Pd-catalyzed coupling achieves 72% yield using DMF as a solvent and PCC as an oxidant .
Q. What computational tools can predict the electronic properties of this compound derivatives?
- DFT Studies : Use Gaussian09 with B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potential maps. Crystal structure data (e.g., α = 109.08°, β = 94.52°) from X-ray diffraction can validate computational models .
Q. How are biological activities of this compound derivatives evaluated in drug discovery?
- Screening Protocols :
- Enzyme Assays : Test carbonic anhydrase inhibition (IC values) using fluorescence-based assays .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Note: Derivatives like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde showed inactivity in preliminary screens, suggesting structural modifications (e.g., adding sulfonamide groups) are needed .
Q. What safety and handling protocols are critical when working with this compound?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
